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Compound of Interest

Compound Name: 4-(Oxan-4-yloxy)piperidine
CAS No.: 933716-36-0
Cat. No.: B1424433

Get Quote

Executive Summary

4-(Oxan-4-yloxy)piperidine (CAS: 3202-33-3 for free base; 1333571-22-4 for HCl salt) is a
bifunctional saturated heterocycle featuring a piperidine ring linked via an ether bond to a
tetrahydropyran (oxane) moiety.[1][2][3][4][5] It is a frequent pharmacophore in GPCR ligands
and kinase inhibitors due to its ability to modulate lipophilicity (LogP) and metabolic stability.

This guide compares the spectroscopic performance of the Hydrochloride (HCI) salt—the
industry standard for stability—against the Free Base and Trifluoroacetate (TFA) salt forms.
Correct identification of the salt form is critical, as residual TFA can alter biological assay pH,
while the free base is prone to oxidation and handling difficulties.

Part 1: Structural Context & Synthesis

Understanding the synthesis is prerequisite to characterizing impurities. The molecule is
typically assembled via an etherification between 4-hydroxypiperidine (often N-protected) and a
4-substituted oxane.
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Synthesis & Impurity Pathway

The following diagram illustrates the core structure and potential spectroscopic impurities

(unreacted starting materials).
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Figure 1: Synthetic pathway and relationship to key impurities detectable by NMR.

Part 2: Comparative NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing salt forms. The

protonation of the piperidine nitrogen causes a diagnostic downfield shift (deshielding) of the

adjacent

-protons.

H NMR: The Diagnostic Shift

The table below compares the chemical shifts (

) of the Free Base vs. the HCI Salt. Solvent: DMSO-d

(Recommended for salt solubility)
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Proton ree t Free Base HCI Salt
ssighmen .
Environment (Shift Effect)
(Ppm) (ppm)
Diagnostic
o ~2.0 8.8-9.2 (Broad _
Piperidine NH N-H o ) (Ammonium
(Broad/Invisible) Singlet) ]
formation)
+0.55
Piperidine (Deshielding by
C2, C6-H 2.45-255 3.00-3.20 N
-CH
)
Piperidine
C3, C5-H 1.30-1.45 1.70-1.90 +0.40
-CH
) Pip-C4-H / Ox- +0.20 (Inductive
Ether Methines 3.40 — 3.55 3.60-3.75
C4-H effect)
Oxane
Negligible
Ox-C2, C6-H 3.75-3.85 3.75-3.85
-CH (Remote from N)

Critical Insight: In the HCI salt, the ammonium protons (NH

) appear as a broad distinct peak around 9.0 ppm in DMSO-d

. In CDCI

, this peak may be broader or shifted due to ion pairing. If this peak is absent, your

sample has likely free-based.

C NMR Comparison
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The carbon spectrum provides confirmation of the ether linkage and salt counter-ion.

o Ether Carbons: Look for signals at ~70-75 ppm corresponding to the C-O-C linkage carbons
(Piperidine C4 and Oxane C4).

o TFA Salt Detection: If characterizing a TFA salt (common from HPLC purification), look for:

o C: Quartet at ~158 ppm (carbonyl) and ~116 ppm (CF

).

o F NMR: Singlet at -76.5 ppm.

Part 3: Vibrational Spectroscopy (FT-IR)

IR is a rapid "fingerprint" technique useful for Goods-In QC to verify salt formation without

consuming solvent.

Comparative IR Bands

Free Base ( HCI Salt (
Functional Group Mode cm cm
) )
_ 3250 - 3350 2400 - 3000 (Very
Amine (N-H) Stretch
(Weak/Sharp) Broad/Strong)
1080 - 1110
Ether (C-O-C) Stretch 1080 - 1110
(Unchanged)
C-H (sp Overlapped by
Stretch 2850 - 2950

Ammonium band

)

Interpretation: The "Ammonium Band" in the HCI salt is the most prominent feature, often
obscuring the C-H stretching region. A sharp peak at ~3300 cm

indicates the presence of Free Base (incomplete salt formation).
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Part 4: Mass Spectrometry (LC-MS)

Mass spec is used for identity confirmation and purity, but it cannot distinguish salt forms
directly (as salts dissociate in the source).

¢ lonization: ESI+ (Electrospray lonization)
e Parent lon (

): m/z 186.15 (Calculated for C
H
NO
+H
)
» Fragmentation Pattern:

o m/z 186

m/z 85 (Loss of oxane ring + oxygen; characteristic piperidine fragment).

o m/z 102 (Tetrahydropyran oxonium ion).

Part 5: Validated Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)

Objective: To obtain high-resolution spectra where the labile ammonium protons are visible.
e Solvent Choice: Use DMSO-d

(99.9% D).

o Why? CDCI

can be acidic (traces of HCI) or basic (traces of alumina), causing proton exchange that
broadens the NH signal. DMSO stabilizes the salt ion pair.
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e Concentration: Dissolve 5-10 mg of salt in 0.6 mL solvent.
» Validation Step:

o Acquire a standard 1H scan (16 scans).

o Check: Is the peak at ~9.0 ppm (NH

) a broad singlet or a triplet? (Triplet indicates slow exchange and high purity; Broad
singlet is acceptable; Absence indicates Free Base).

o Check: Is there a water peak at 3.33 ppm? If the water peak is large, it may facilitate
proton exchange, collapsing the NH signal.

Protocol B: Gravimetric Salt Stoichiometry
Determination

Objective: To confirm the sample is a mono-HCI salt and not a hemi-salt or solvate.
o Weigh exactly 100 mg of the dried salt.
e Dissolve in excess water (10 mL) and add 1.05 equivalents of AQNO

solution.

« Filter the AgCl precipitate, dry, and weigh.
¢ Calculation: Theoretical AgCl mass for Mono-HCI (MW ~221.7) should be 64.6 mg.
o Tolerance: £5% (61.4 - 67.8 mg).

Part 6: Performance Comparison Guide

This section compares the "performance” of the variants in the context of drug development
workflows.
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HCI Salt
Feature Free Base TFA Salt
(Recommended)
) Crystalline Solid Viscous Oil / Low MP Hygroscopic
Physical State ) . .
(White) Solid Solid/Gum
. High (Shelf stable >2 Low (Oxidizes to N- Moderate
Stability ) )
years) oxide) (Hygroscopic)
- Water, DMSO, DCM, Ethyl Acetate,
Solubility DMSO, Methanol
Methanol Ether

Biological Assay

Neutral (No pH

interference)

Basic (Alters assay
pH)

Cytotoxic (TFA is toxic

to cells)

Purification

Recrystallization
(IPA/EL

O)

Distillation (High Vac)

Prep-HPLC (Reverse
Phase)

Recommendation:

o For Storage: Convert immediately to HCI salt.

e For Synthesis: Use Free Base if performing N-alkylation (avoiding the need for extra base to

neutralize the salt).

o For Screening: Avoid TFA salts in cellular assays; perform a "desalting” step or convert to

HCI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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